Methyl 3-formylisonicotinate

Description

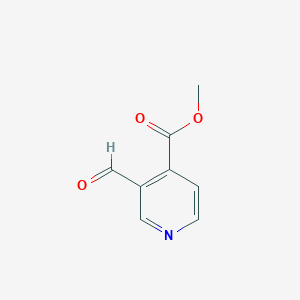

Methyl 3-formylisonicotinate is a pyridine derivative featuring a formyl group (-CHO) at the 3-position and a methyl ester (-COOCH₃) at the 4-position of the pyridine ring. Its molecular formula is inferred to be C₈H₇NO₃, with a molecular weight of 165.15 g/mol, based on its isomer Methyl 3-formylpicolinate .

Properties

IUPAC Name |

methyl 3-formylpyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c1-12-8(11)7-2-3-9-4-6(7)5-10/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCJLPZZVYXQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601285849 | |

| Record name | Methyl 3-formyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211592-55-0 | |

| Record name | Methyl 3-formyl-4-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1211592-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-formyl-4-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601285849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-formylisonicotinate can be synthesized through various methods. One common approach involves the formylation of methyl isonicotinate using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes. The production process involves careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-formylisonicotinate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

Reduction: NaBH₄, LiAlH₄, and other reducing agents.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Methyl 3-carboxyisonicotinate.

Reduction: Methyl 3-hydroxymethylisonicotinate.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

Scientific Research Applications

Methyl 3-formylisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-formylisonicotinate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Research Findings and Trends

- Reactivity: The formyl group in this compound enables Schiff base formation, a critical step in synthesizing bioactive molecules . In contrast, amino or chloro substituents (e.g., Methyl 3-amino-2-chloroisonicotinate) enhance electrophilicity for cross-coupling reactions .

- Positional Isomerism : Methyl 3-formylpicolinate (ester at 2-position) exhibits distinct electronic effects compared to isonicotinate derivatives, influencing solubility and reaction pathways .

- Safety: Methyl esters with amino groups (e.g., Methyl 3-aminocyclopentanecarboxylate ) require stringent handling protocols, while formyl-containing compounds may pose sensitization risks.

Biological Activity

Methyl 3-formylisonicotinate (MFIM) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the biological properties of MFIM, including its potential antimicrobial and anticancer effects, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

MFIM has the molecular formula and a molecular weight of 165.15 g/mol. It features a pyridine ring substituted with both a formyl group and a methyl ester group, which contributes to its unique chemical reactivity and biological activities.

Synthesis Methods

MFIM can be synthesized through various methods, with one common approach being the Vilsmeier-Haack reaction involving methyl isonicotinate. This method uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) under controlled conditions to achieve high yield and purity.

Biological Activities

Antimicrobial Properties

Research indicates that MFIM exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that MFIM can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent.

Anticancer Effects

MFIM has also been investigated for its potential anticancer properties. In vitro studies demonstrate that MFIM can induce apoptosis in cancer cell lines, including HeLa cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

Case Study: Anticancer Activity

In a study assessing the cytotoxic effects of MFIM on HeLa cells, researchers observed that treatment with varying concentrations of MFIM resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity .

The biological activity of MFIM is attributed to its ability to interact with specific molecular targets within cells. The formyl group can participate in nucleophilic reactions, leading to the formation of reactive intermediates that can modify biological molecules such as proteins and nucleic acids. This interaction may alter biochemical pathways critical for cell growth and survival .

Comparative Analysis

To better understand the uniqueness of MFIM, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Lacks formyl group | Antimicrobial properties |

| Methyl 3-Pyridinecarboxylate | Similar structure without formyl group | Limited anticancer activity |

| Methyl 3-Hydroxymethylisonicotinate | Reduced form with hydroxymethyl group | Potentially lower reactivity |

MFIM's unique combination of functional groups allows for diverse chemical reactivity, making it a versatile compound in organic synthesis and research applications .

Q & A

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Methodological Answer : Document granular details (e.g., stirring rate, cooling gradients) in supplemental materials. Use quality-by-design (QbD) principles to identify critical process parameters. Validate scalability in pilot batches (>100 g) using PAT (Process Analytical Technology) tools like inline FT-IR .

Ethical & Reporting Standards

Q. How should negative or inconclusive results from this compound studies be reported to avoid publication bias?

- Methodological Answer : Adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo. Use neutral language (e.g., "no significant association observed") and contextualize findings within broader literature. Submit to journals specializing in negative results (e.g., PLOS ONE) to enhance transparency .

Q. Q. What ethical considerations apply when using this compound in in vivo studies?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research, justifying sample sizes and humane endpoints. Obtain approval from institutional ethics committees. Include toxicity data from OECD-compliant assays (e.g., acute oral toxicity in rodents) in grant applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.